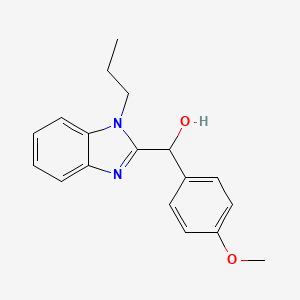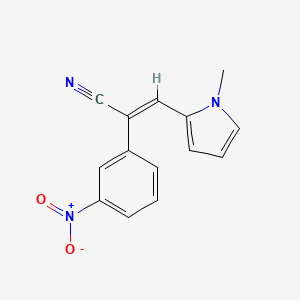![molecular formula C18H17N3O3 B5295319 N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5295319.png)
N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea, also known as NMU, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. NMU belongs to the class of urea derivatives and is a potent inhibitor of several enzymes, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea exerts its pharmacological effects by inhibiting the activity of several enzymes, which play a crucial role in various physiological processes. It has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation. N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea also inhibits the activity of topoisomerase, which is involved in DNA replication and repair, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea is its potent inhibitory activity against several enzymes, making it a promising candidate for the development of novel therapeutics. However, its efficacy and safety in humans are yet to be established, and further studies are required to determine its pharmacokinetic and pharmacodynamic properties.
Future Directions
Several future directions can be pursued to further explore the potential of N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea as a therapeutic agent. These include the development of novel N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea derivatives with improved pharmacological properties, the evaluation of its efficacy and safety in animal models, and the identification of its molecular targets and signaling pathways. Furthermore, the development of targeted delivery systems for N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea can enhance its therapeutic efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea involves the reaction of 4-amino-3-coumarinyl methyl ketone with benzyl isocyanate in the presence of a catalyst. The resulting product is then treated with methylamine to obtain N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea. The synthesis process is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea has been extensively studied for its potential as a therapeutic agent in several diseases, including cancer, neurodegenerative disorders, and inflammation. Studies have shown that N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea exhibits potent inhibitory activity against various enzymes, including tyrosine kinase, topoisomerase, and carbonic anhydrase, which are involved in the development and progression of cancer.
properties
IUPAC Name |
1-benzyl-3-[4-(methylamino)-2-oxochromen-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-19-15-13-9-5-6-10-14(13)24-17(22)16(15)21-18(23)20-11-12-7-3-2-4-8-12/h2-10,19H,11H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUGDJOFNSYDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[4-(methylamino)-2-oxo-2H-chromen-3-YL]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5295237.png)

![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-({[(3-methylpyridin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5295258.png)
![3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone](/img/structure/B5295266.png)
![N-(3-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-methyl-3-oxopropyl)acetamide](/img/structure/B5295267.png)

![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295286.png)
![N-(2-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5295287.png)
![1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5295300.png)
![N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5295324.png)
![2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5295334.png)

![(4aS*,8aR*)-1-isobutyl-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5295339.png)
![2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5295345.png)